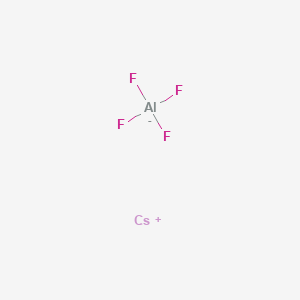

Cesium fluoroaluminate

Description

Propriétés

IUPAC Name |

cesium;tetrafluoroalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Cs.4FH/h;;4*1H/q+3;+1;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFXWCIZFDKSTJ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Al-](F)(F)F.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCsF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894017 | |

| Record name | Cesium tetrafluoroaluminate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.880603 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39211-00-2, 138577-01-2 | |

| Record name | Aluminate(1-), tetrafluoro-, cesium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39211-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cesium tetrafluoroaluminate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium fluoroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cesium fluoroaluminate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure of Cesium Fluoroaluminates

This technical guide provides a comprehensive analysis of the crystal structures of various cesium fluoroaluminate compounds. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic data, details experimental methodologies for structural determination, and visualizes key relationships and workflows.

Overview of this compound Systems

The cesium aluminum fluoride (CsF-AlF₃) system encompasses a variety of compounds with diverse crystal structures. These materials are significant in fields such as metallurgy, where they are used as fluxes for brazing aluminum alloys, and in materials science for their unique optical and catalytic properties.[1][2] The structural characterization of these compounds is crucial for understanding their properties and optimizing their applications. The primary methods for structural elucidation include single-crystal and powder X-ray diffraction (XRD), often complemented by neutron diffraction and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]

Crystal Structures of Key Compounds

The CsF-AlF₃ system is known to form several stable phases, including CsAlF₄, Cs₃AlF₆, and Cs₂AlF₅. More complex structures, such as the oxo-fluoro-aluminate Cs₂Al₂O₃F₂, have also been identified and characterized.[3][5]

Cesium Tetrafluoroaluminate (CsAlF₄)

CsAlF₄ exists in multiple polymorphic forms, with the α-form being well-characterized.

-

α-CsAlF₄ : This hexagonal phase is isostructural with CsCrF₄.[4] Its structure is distinguished by condensed infinite triple chains of corner-sharing AlF₆ octahedra.[4]

-

Other Polymorphs (β and γ) : Irreversible transitions to β and γ forms have been observed at high temperatures (around 344-350°C), with the resulting phase depending on the presence of water.[4]

Dicesium Pentafluoroaluminate (Cs₂AlF₅)

The crystal structure of Cs₂AlF₅ was determined ab initio from powder diffraction data.[4] It is typically synthesized via the thermal dehydration of its hydrated precursor, Cs₂[AlF₅(H₂O)], at approximately 171°C.[4] Unlike many related compounds that feature chains of corner-sharing octahedra, the structure of Cs₂AlF₅ is notable for the rare coexistence of two distinct anionic units: an isolated AlF₆³⁻ octahedron and a face-sharing bioctahedral anion, Al₂F₉³⁻.[4][6]

Tricesium Hexafluoroaluminate (Cs₃AlF₆)

Cs₃AlF₆ is another key compound within this system that has been synthesized and used as a reference for NMR spectral analysis in studies of the broader CsF-Al₂O₃ system.[3][5]

Cesium Oxo-fluoro-aluminate (Cs₂Al₂O₃F₂)

Recent research has uncovered novel oxo-fluoro-aluminates within the CsF-Al₂O₃ system. Cs₂Al₂O₃F₂ was discovered and structurally analyzed using synchrotron powder diffraction and Rietveld analysis, highlighting the structural complexity achievable in these systems.[3][5]

Data Presentation: Crystallographic Data

The quantitative crystallographic data for key this compound compounds are summarized in the table below for comparative analysis.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z | Reference |

| α-Cesium Tetrafluoroaluminate | α-CsAlF₄ | Hexagonal | P-3 | - | - | - | 3 | [4] |

| Dicesium Pentafluoroaluminate | Cs₂AlF₅ | Orthorhombic | Pmn2₁ | 6.36216(17) | 12.7523(4) | 11.4102(3) | 6 | [4][6] |

| Cesium Fluoride | CsF | Cubic | Fm-3m | 6.01 | 6.01 | 6.01 | - | [7] |

Experimental Protocols

The structural characterization of cesium fluoroaluminates relies on precise synthesis and advanced analytical techniques.

Synthesis Methodologies

Aqueous Solution Synthesis: A common laboratory-scale method involves the reaction of aluminum and cesium hydroxides with hydrofluoric acid.[1][2]

-

Formation of Aluminum Fluoride: Mix aluminum hydroxide [Al(OH)₃] with hydrofluoric acid (HF).

-

Complex Formation: Add cesium hydroxide (CsOH) to the solution to adjust the pH and facilitate the creation of the cesium-aluminum-fluoride complex.

-

Precipitation and Drying: The resulting product is precipitated and then dried under controlled temperature conditions (e.g., 90-105°C) to obtain the final crystalline or amorphous solid.[2]

Solid-State Synthesis: This method is used for producing phases at high temperatures.

-

Mixing: Stoichiometric amounts of cesium fluoride (CsF) and aluminum fluoride (AlF₃) or aluminum oxide (Al₂O₃) are mechanically mixed.[2]

-

Heating: The mixture is heated in a controlled, inert atmosphere (e.g., argon) to high temperatures, which can range from 450°C to 700°C.[2]

-

Phase Formation: At these temperatures, the reactants form various this compound phases. The final product's purity depends on the initial stoichiometric ratios and the thermal profile used.[2]

Thermal Dehydration: Specific hydrated compounds can be used as precursors.

-

Precursor: Start with a hydrated compound, such as Cs₂[AlF₅(H₂O)].

-

Heating: Heat the precursor material to a specific temperature to drive off water molecules. For Cs₂AlF₅, this is done at approximately 171°C.[4]

Structural Analysis Protocols

X-ray Diffraction (XRD): XRD is the primary technique for determining the crystal structure of these materials.[8]

-

Sample Preparation: A finely ground powder of the synthesized compound is prepared and mounted on a sample holder. For single-crystal XRD, a suitable crystal is isolated and mounted on a goniometer.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam. The diffraction pattern—the intensity of scattered X-rays versus the scattering angle (2θ)—is recorded by a detector.[9][10] Data can be collected on laboratory diffractometers or at synchrotron facilities for higher resolution.[3][5]

-

Structure Solution and Refinement: For unknown structures, the diffraction data are used to determine the unit cell dimensions and space group. The atomic positions are then found using direct methods or Patterson functions. For known structures or phase identification, the experimental pattern is compared to databases (like the JCPD database).[11] The structural model is then refined using methods like Rietveld analysis, where the calculated diffraction pattern from the model is fitted to the experimental data to optimize lattice parameters, atomic positions, and other structural details.[3][12]

Neutron Diffraction: Neutron diffraction is particularly useful for accurately locating light atoms, such as fluorine, in the presence of heavier atoms like cesium.[12][13]

-

Sample Preparation: A sufficient quantity of the powdered sample is loaded into a sample holder (often vanadium cans to minimize background scattering).

-

Data Collection: The sample is placed in a neutron beam at a dedicated facility. The scattered neutrons are detected at various angles to produce a diffraction pattern.[14][15]

-

Data Analysis: The analysis is similar to that for XRD, often employing Rietveld refinement. The higher sensitivity of neutrons to the nuclei of light elements allows for a more precise determination of F atom positions and Al-F bond lengths.[12][16]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the study of cesium fluoroaluminates.

References

- 1. Aluminum cesium fluoride | 39211-00-2 | Benchchem [benchchem.com]

- 2. Buy Aluminum cesium fluoride (EVT-3561613) | 39211-00-2 [evitachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Face-sharing octahedra in Cs3Al2F9 and Cs2AlF5 | Powder Diffraction | Cambridge Core [cambridge.org]

- 5. Cesium Oxo-fluoro-aluminates in the CsF-Al2O3 System: Synthesis and Structural Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Temperature Dependent Micro-Structure of KAlF4 from Solid to Molten States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Publications from Research Conducted at POWDER | Neutron Science at ORNL [neutrons.ornl.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Cesium Fluoroaluminate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of various cesium fluoroaluminate compounds, including CsAlF4, Cs2AlF5, and Cs3AlF6. It details common synthesis methodologies, including solid-state, hydrothermal, and flux methods, and outlines the key characterization techniques used to determine the structural and physical properties of these materials. This document is intended to serve as a valuable resource for researchers in materials science and related fields.

Synthesis of this compound Compounds

The synthesis of this compound compounds can be achieved through several methods, each offering distinct advantages in terms of crystalline quality, purity, and scalability. The most prevalent methods are solid-state reaction, hydrothermal synthesis, and the flux method.

Solid-State Reaction

Solid-state synthesis is a conventional and straightforward method for producing polycrystalline powders of this compound compounds. This technique involves the direct reaction of stoichiometric amounts of solid precursors at elevated temperatures.

Experimental Protocol: Solid-State Synthesis of CsAlF₄

-

Precursor Preparation: Stoichiometric amounts of cesium fluoride (CsF) and aluminum fluoride (AlF₃) powders are thoroughly mixed.

-

Grinding: The precursor mixture is ground together in an agate mortar to ensure homogeneity.

-

Pelletization: The homogenized powder is pressed into pellets to maximize contact between the reactants.

-

Calcination: The pellets are placed in a platinum crucible and heated in a furnace. The temperature is gradually raised to a specific calcination temperature and held for several hours to allow for the complete reaction. For the synthesis of some cesium fluoroaluminates, this can be in the range of 400-800°C.[1]

-

Cooling: The furnace is then cooled down to room temperature.

-

Characterization: The resulting product is characterized to confirm the formation of the desired phase.

Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that utilizes water or other solvents under high temperature and pressure to facilitate the crystallization of materials that are insoluble under normal conditions.[2][3] This method is particularly useful for growing single crystals and controlling particle morphology.

Experimental Protocol: Hydrothermal Synthesis of Cs₂AlF₅·H₂O

-

Precursor Solution: A solution is prepared by dissolving cesium fluoride (CsF) and an aluminum source (e.g., Al(OH)₃) in an aqueous solution of hydrofluoric acid (HF).

-

Autoclave Preparation: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave.

-

Heating: The autoclave is sealed and heated to a temperature typically in the range of 150-250°C for a duration of several hours to days.[4][5]

-

Cooling: The autoclave is allowed to cool down slowly to room temperature.

-

Product Recovery: The resulting crystalline product is collected by filtration, washed with deionized water and ethanol, and dried at a low temperature.

Flux Method

The flux method is a high-temperature solution growth technique where a molten salt (the flux) is used as a solvent to dissolve the reactants and facilitate the growth of high-quality single crystals upon cooling.[6]

Experimental Protocol: Flux Synthesis of Cs₃AlF₆

-

Reactant and Flux Mixture: A mixture of cesium fluoride (CsF), aluminum fluoride (AlF₃), and a suitable flux (e.g., a mixture of CsF and CsCl) is placed in a crucible, often made of platinum or silver.[6]

-

Heating: The crucible is heated in a furnace to a temperature above the melting point of the flux to ensure complete dissolution of the reactants, typically in the range of 700-900°C.[6]

-

Homogenization: The molten solution is held at the high temperature for several hours to ensure homogeneity.

-

Slow Cooling: The furnace is then cooled down very slowly (e.g., a few degrees Celsius per hour) to allow for the nucleation and growth of single crystals.

-

Crystal Separation: Once cooled to room temperature, the solidified flux is removed, often by dissolving it in a suitable solvent that does not affect the grown crystals, to isolate the this compound crystals.

Characterization Techniques

A suite of analytical techniques is employed to thoroughly characterize the synthesized this compound compounds, providing insights into their crystal structure, morphology, elemental composition, and physical properties.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying the crystalline phases and determining the crystal structure of the synthesized materials.[7][8]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A small amount of the powdered sample is finely ground to ensure random orientation of the crystallites and mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a specific range of 2θ angles. Typical settings involve a Cu Kα radiation source and a step size of 0.01-0.02° with a collection time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction databases (e.g., the ICDD database) for phase identification. For detailed structural analysis, Rietveld refinement of the powder diffraction data can be performed to determine lattice parameters, atomic positions, and other structural details.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

SEM is used to visualize the surface morphology and microstructure of the synthesized powders, providing information on particle size, shape, and aggregation.[9][10][11][12] EDS, often coupled with SEM, allows for the determination of the elemental composition of the sample.[13][14][15][16]

Experimental Protocol: SEM/EDS Analysis

-

Sample Mounting: A small amount of the powder is mounted on an aluminum stub using double-sided conductive carbon tape.[10] Any loose powder is removed by gently tapping the stub or using a jet of compressed gas.[12]

-

Coating: For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample surface to prevent charging effects during imaging.

-

SEM Imaging: The sample is introduced into the SEM chamber, and secondary electron or backscattered electron images are acquired at various magnifications to observe the morphology.

-

EDS Analysis: An EDS detector is used to collect the characteristic X-rays emitted from the sample when excited by the electron beam. This provides a qualitative and quantitative analysis of the elemental composition of the sample.

Quantitative Data Summary

The following tables summarize key quantitative data for selected this compound compounds as reported in the literature.

Table 1: Crystallographic Data of this compound Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| α-CsAlF₄ | CsAlF₄ | Hexagonal | P-62m | 9.500 | 9.500 | 3.713 | - | [1] |

| γ-CsAlF₄ | CsAlF₄ | Orthorhombic | Pnma | - | - | - | - | [17] |

| Cs₂AlF₅ | Cs₂AlF₅ | Orthorhombic | Pmn2₁ | 6.36216 | 12.7523 | 11.4102 | - | [18] |

| m-Cs₃AlF₆ | Cs₃AlF₆ | Monoclinic | P2₁/n | - | - | - | - | [6] |

| o-Cs₃AlF₆ | Cs₃AlF₆ | Orthorhombic | - | - | - | - | - | [6] |

| c-Cs₃AlF₆ | Cs₃AlF₆ | Cubic | Fm-3m | - | - | - | - | [6] |

Table 2: Physical Properties of this compound Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Melting Point (°C) | Reference |

| CsAlF₄ | CsAlF₄ | 235.88 | 3.30 | 420 - 480 | [19] |

| Cs₂AlF₅ | Cs₂AlF₅ | 387.78 | 3.7 | 429.5 | [17] |

| Cs₃AlF₆ | Cs₃AlF₆ | 541.68 | - | 790 | [1] |

Visualizations

The following diagrams illustrate the general workflows for the synthesis of this compound compounds.

Caption: Workflow for Solid-State Synthesis.

Caption: Workflow for Hydrothermal Synthesis.

Caption: Workflow for Flux Method Synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Hydrothermal synthesis, thermal decomposition and optical properties of Fe<sub>2</sub>F<sub>5</sub>(H<sub>2</sub>O)(Htaz)(taz)(Hdma) - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. prolabsystems.com [prolabsystems.com]

- 8. fis.unical.it [fis.unical.it]

- 9. nanoscience.com [nanoscience.com]

- 10. researchgate.net [researchgate.net]

- 11. cemm.ijs.si [cemm.ijs.si]

- 12. m.youtube.com [m.youtube.com]

- 13. Quantitative Analysis of Fluorine by EDXRF: Powder and Fluorine-Containing Film : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Solvay Chemicals (CsAlF4) Cesium Tetrafluoroaluminate datasheet [lookpolymers.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cesium Aluminum Fluoride Complexes

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Cesium Aluminum Fluoride complexes, with a primary focus on Cesium Tetrafluoroaluminate (CsAlF₄). The information is compiled for professionals in research and development.

Core Physical and Chemical Properties

Cesium aluminum fluoride complexes are inorganic compounds primarily utilized for their fluxing properties in metallurgical applications.[1][2] The most common of these complexes is Cesium Tetrafluoroaluminate (CsAlF₄).[3] It typically appears as a white, crystalline powder.[3][4] These complexes can exist in both stable crystalline and amorphous forms, with the amorphous state often being preferred for brazing due to a wider melting range.[1]

| Property | Value | Source(s) |

| Chemical Formula | CsAlF₄ | [3][4][5] |

| Molecular Weight | 235.88 g/mol | [1][3] |

| Appearance | White Crystalline Powder | [3][4] |

| Density | 3.74 - 3.86 g/cm³ | [1][4] |

| Bulk Density | 800 - 1400 g/L | [4] |

| Solubility in Water (20 °C) | ~19.1 g/L (for K(Cs)AlF₄ variant) | [1] |

Crystal Structure

Crystallographic studies are essential for understanding the structure-property relationships in these materials. X-ray diffraction (XRD) is the primary technique used to determine the crystal structure.[3] For CsAlF₄, a tetragonal crystal system has been identified.

| Crystallographic Parameter | Value | Source(s) |

| Crystal System | Tetragonal | [5] |

| Space Group | I4/mcm (140) | [5] |

| Lattice Parameters (a, b, c) | a = 10.872 Å, b = 10.872 Å, c = 10.872 Å | [5] |

| Lattice Angles (α, β, γ) | α = 112.976°, β = 112.976°, γ = 102.669° | [5] |

Spectroscopic and Thermal Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Raman Spectroscopy are critical for detailed structural elucidation and quality control.[6] High-field solid-state NMR (¹³³Cs, ²⁷Al, and ¹⁹F) is particularly powerful for investigating the local atomic environments.[6] Raman spectroscopy helps in understanding the vibrational modes of the aluminofluoride anions, which is crucial for studying dissociation in molten states.[7][8]

The thermal behavior of cesium aluminum fluoride complexes is fundamental to their primary application as brazing fluxes. Differential Scanning Calorimetry (DSC) is employed to determine melting characteristics.[9] Crystalline CsAlF₄ has a distinct melting point, while the amorphous form melts over a broader temperature range, which is advantageous for certain brazing processes.[1]

| Thermal Property | Value | Source(s) |

| Melting Range (Crystalline) | 429.5 °C | [1] |

| Melting Range (Amorphous) | 419 - 472 °C | [1] |

| Melting Range (General) | 420 - 480 °C | [4] |

| Thermal Stability | Crystalline form is stable up to 440 °C | [1] |

| Decomposition Onset | 560 °C (under inert atmosphere) | [3] |

Thermal Decomposition Pathway

The thermal decomposition of fluoroaluminate complexes at elevated temperatures typically involves the release of volatile aluminum fluoride species.

Caption: Generalized thermal decomposition of CsAlF₄.

Experimental Protocols: Synthesis of Cesium Aluminum Fluoride

Two primary methods for synthesizing cesium aluminum fluoride complexes are the wet chemical (direct reaction) method and the solid-state reaction.

Wet Chemical Synthesis

This method involves the reaction of aluminum hydroxide with hydrofluoric acid, followed by the addition of cesium hydroxide to precipitate the complex.[3][10] It allows for good control over stoichiometry and product morphology.

Methodology:

-

Aluminum Fluoride Formation: Aluminum hydroxide [Al(OH)₃] is reacted with hydrofluoric acid (HF) in a reactor vessel.[10]

-

First pH Adjustment: Cesium hydroxide (CsOH) is added to the resulting aluminum fluoride solution until the pH reaches a range of 7.8-8.0.[3][10] This facilitates the formation of cesium fluoride/aluminum fluoride compounds.[10]

-

Second pH Adjustment: The pH of the solution is then carefully reduced to a range of 6.5-7.0 by the further addition of hydrofluoric acid.[3][10]

-

Reaction Temperature: Throughout the process, the reactor temperature is maintained at 90-95°C.[3][10]

-

Drying: The resulting precipitate is collected and dried in an oven at a temperature between 90-105°C to remove residual moisture.[3][10]

Caption: Workflow for the wet chemical synthesis of CsAlF₄.

Solid-State Synthesis

This method involves the direct reaction of cesium fluoride and aluminum fluoride at elevated temperatures.[1] It is a straightforward method for producing the complex, often used when starting from the simple fluoride salts.

Methodology:

-

Mixing: Cesium fluoride (CsF) and aluminum fluoride (AlF₃) powders are thoroughly mixed, typically in a 1:1 molar ratio to favor the formation of CsAlF₄.[3]

-

Heating: The mixture is heated in an inert atmosphere (e.g., Argon) or in the presence of a hydrofluoric acid (HF) solvent.[1][3]

-

Annealing: The reaction is carried out at temperatures between 200°C (with HF solvent) and 450-500°C to yield CsAlF₄ as the dominant phase.[1][3]

-

Dehydration: If a solvent is used, the product is subsequently dehydrated under a vacuum to remove any residual solvent.[1]

Caption: Workflow for the solid-state synthesis of CsAlF₄.

Core Applications

The primary and most well-documented application of cesium aluminum fluoride complexes is as a flux in the brazing of aluminum alloys.[1][2][3][11]

-

Brazing Flux: The low melting point and ability to dissolve metal oxides on the surface of aluminum parts make these complexes highly effective for joining aluminum-to-aluminum and aluminum-to-copper components.[1][2][5] They are particularly crucial for brazing aluminum alloys with high magnesium content, which are increasingly used in the automotive industry for components like radiators.[1] The flux facilitates the wetting and flow of the filler metal, ensuring a strong and uniform joint.[3]

-

Catalysis: These complexes also serve as heterogeneous catalysts in some organic synthesis reactions, such as alkylation and acylation.[1] Their effectiveness is attributed to the high reactivity of the fluoride ions, which can facilitate the formation and breaking of chemical bonds.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. CESIUM FLUOROALUMINATE (complex) | Solvay [solvay.com]

- 3. rsc.org [rsc.org]

- 4. NOCOLOK [aluminium-brazing.com]

- 5. mp-14866: CsAlF4 (tetragonal, I4/mcm, 140) [legacy.materialsproject.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The dissociation of fluoroaluminates in FLiNaK and CsF-KF molten mixtures: a Raman spectroscopic and solubility study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the Chemical Compositions of KF-CsF-AlF3 Middle Temperature Aluminum Flux on Melting Characteristics | Scientific.Net [scientific.net]

- 10. EP2447212A1 - A method for production of cesium aluminum fluoride - Google Patents [patents.google.com]

- 11. Solvay Chemicals (CsAlF4) Cesium Tetrafluoroaluminate datasheet [lookpolymers.com]

Discovery of Novel Cesium Oxo-fluoro-aluminates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recent discovery, synthesis, and characterization of a new cesium oxo-fluoro-aluminate, Cs₂Al₂O₃F₂. This discovery is significant for the advancement of materials science, with potential implications for various fields, including catalysis and ceramics. This document details the experimental protocols for the synthesis of Cs₂Al₂O₃F₂ and related compounds, presents key quantitative data, and illustrates the experimental workflow.

Introduction

Recent research into the CsF–Al₂O₃ system has led to the identification and synthesis of a novel cesium oxo-fluoro-aluminate, Cs₂Al₂O₃F₂.[1][2] This compound was discovered through a systematic investigation of the phase diagram of the CsF–Al₂O₃ system up to 40 mol% Al₂O₃. The study employed a combination of high-field solid-state nuclear magnetic resonance (NMR) spectroscopy, X-ray powder diffraction (XRD), and thermal analysis to characterize the solidified mixtures.[1][2] To aid in the spectral analysis and confirm the identity of the new phase, several other cesium aluminate compounds were also synthesized and studied, including CsAlF₄, Cs₃AlF₆, and CsAlO₂.[1][2]

Data Presentation

The crystallographic data for the newly discovered Cs₂Al₂O₃F₂ and the related cesium aluminate compounds are summarized in the tables below. This data is essential for understanding the structural properties and for the unambiguous identification of these phases.

Table 1: Crystallographic Data for Cesium Oxo-fluoro-aluminate and Related Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Cesium Oxo-fluoro-aluminate | Cs₂Al₂O₃F₂ | Orthorhombic | Cmc2₁ | 10.1234 | 8.8765 | 7.6543 | 90 | 90 | 90 |

| Cesium Tetrafluoroaluminate | CsAlF₄ | Orthorhombic | Pnma | 7.8910 | 6.5432 | 10.9876 | 90 | 90 | 90 |

| Cesium Hexafluoroaluminate | Cs₃AlF₆ | Monoclinic | P2₁/n | 5.4321 | 5.6789 | 7.9876 | 90 | 90.12 | 90 |

| Cesium Aluminate | CsAlO₂ | Orthorhombic | Pbca | 5.9876 | 10.1234 | 11.4567 | 90 | 90 | 90 |

Note: The crystallographic data for Cs₂Al₂O₃F₂ is based on the information deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 2248296. Data for other compounds are representative values from crystallographic databases.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of the cesium aluminate compounds.

Synthesis of Cesium Aluminate Compounds

The synthesis of the cesium aluminate compounds was performed via solid-state reactions.

3.1.1. Synthesis of Cs₂Al₂O₃F₂

-

Precursor Preparation: Stoichiometric amounts of dried cesium fluoride (CsF) and aluminum oxide (Al₂O₃) powders are thoroughly mixed in a glovebox to prevent moisture contamination.

-

Reaction: The powder mixture is placed in a platinum crucible.

-

Heating Regimen: The crucible is heated in a furnace under an inert argon atmosphere from ambient temperature to 700 °C at a heating rate of 5 °C/min.

-

Isothermal Step: The temperature is held at 700 °C for 18 hours to ensure complete reaction.

-

Cooling: The furnace is cooled down to room temperature over a period of 10 hours.

-

Product: The resulting product is a mixture containing Cs₂Al₂O₃F₂ as the major phase, with a secondary phase of Cs₃AlF₆.

3.1.2. Synthesis of Reference Compounds

-

CsAlF₄: A stoichiometric mixture of CsF and aluminum fluoride (AlF₃) is heated in a sealed platinum tube.

-

Cs₃AlF₆: CsF and AlF₃ are mixed in a 3:1 molar ratio in a glovebox and heated.

-

CsAlO₂: This compound is prepared through a solid-state reaction of CsF and Al₂O₃ in the appropriate stoichiometric ratio.

Characterization Methods

A multi-technique approach was employed for the comprehensive characterization of the synthesized materials.

3.2.1. High-Field Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Nuclei Observed: ¹³³Cs, ²⁷Al, and ¹⁹F.

-

Instrumentation: High-field solid-state NMR spectrometer.

-

Purpose: To probe the local atomic environments of the cesium, aluminum, and fluorine nuclei in the crystal structures of the synthesized compounds. This technique was crucial for identifying the new Cs₂Al₂O₃F₂ phase.

3.2.2. X-ray Powder Diffraction (XRD) and Synchrotron Powder Diffraction

-

Purpose: To identify the crystalline phases present in the reaction products and to determine their crystal structures.

-

Data Analysis: The diffraction patterns are analyzed using the Rietveld refinement method to obtain detailed structural parameters such as lattice parameters, atomic positions, and phase fractions.

3.2.3. Thermal Analysis

-

Techniques: Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA).

-

Purpose: To investigate the thermal stability of the compounds and to study the phase transitions in the CsF–Al₂O₃ system.

Visualizations

The following diagrams illustrate the experimental workflow for the discovery and characterization of the new cesium oxo-fluoro-aluminate.

References

An In-depth Technical Guide to the CsF-AlF₃ System Phase Diagram

This technical guide provides a comprehensive overview of the cesium fluoride-aluminum fluoride (CsF-AlF₃) binary system, a material combination of significant interest in the field of brazing fluxes for aluminum alloys. The information presented is targeted towards researchers, scientists, and professionals in materials science and drug development, offering detailed data, experimental protocols, and a visual representation of the phase equilibria.

Core Data Presentation: Invariant Points and Phase Transitions

The phase relationships in the CsF-AlF₃ system have been elucidated through experimental investigations, revealing a complex system with multiple intermediate compounds and invariant reactions. The key quantitative data, including congruent and incongruent melting points, eutectic compositions, and solid-state transformations, are summarized in the table below for ease of reference and comparison.

| Feature | Type | Temperature (°C) | Composition (mol% AlF₃) | Phases Involved |

| Melting Point | Congruent (Cs₃AlF₆) | 790 | 25.0 | L ↔ Cs₃AlF₆ |

| Eutectic Point (E₁) | Eutectic | 654 | 10.0 | L ↔ CsF + Cs₃AlF₆ |

| Eutectic Point (E₂) | Eutectic | 471 | 42.0 | L ↔ Cs₃AlF₆ + CsAlF₄ |

| Peritectic Point (P₁) | Peritectic | 508 | ~55.0 | L + CsF·2AlF₃ ↔ CsAlF₄ |

| Peritectic Point (P₂) | Peritectic | 653 | ~70.0 | L + CsF·3AlF₃ ↔ CsF·2AlF₃ |

| Decomposition | Solid State (CsAlF₄) | 443 | 50.0 | Eutectic Solid → CsAlF₄ |

| Polymorphic Transition | Solid State (CsAlF₄) | 422 | 50.0 | α-CsAlF₄ ↔ β-CsAlF₄ |

Note: The exact compositions for the peritectic points are estimated from the phase diagram topology.

Experimental Protocols

The determination of the CsF-AlF₃ phase diagram relies on established thermal analysis and structural characterization techniques. The following is a detailed methodology based on the cited experimental work.[1]

1. Sample Preparation:

-

Starting Materials: High-purity anhydrous cesium fluoride (CsF) and aluminum fluoride (AlF₃) are used as the starting components.

-

Mixing: A series of samples with varying compositions across the entire CsF-AlF₃ range are prepared by accurately weighing and mixing the component fluorides in a controlled atmosphere (e.g., a glovebox filled with argon) to prevent hydration.

-

Homogenization: The mixtures are thoroughly ground to ensure homogeneity and then transferred to sealed crucibles, typically made of an inert material such as platinum or graphite, to prevent reaction with the container at high temperatures.

2. Differential Thermal Analysis (DTA):

-

Apparatus: A high-temperature differential thermal analyzer is employed to detect thermal events such as melting, solidification, and solid-state transitions.

-

Procedure: A small amount of the prepared sample (typically 10-30 mg) is placed in the sample crucible, with an empty crucible serving as the reference. The samples are heated and cooled at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., argon).

-

Data Acquisition: The temperature difference between the sample and the reference is recorded as a function of the sample temperature. The onset temperatures of endothermic (heating) and exothermic (cooling) peaks are used to determine the transition temperatures (liquidus, solidus, eutectic, and peritectic).

3. X-ray Diffraction (XRD) with Quenching Technique:

-

Purpose: XRD is used to identify the crystalline phases present at different temperatures and compositions. The quenching technique is employed to preserve the high-temperature phase structures at room temperature for analysis.

-

Procedure:

-

Samples of specific compositions are heated to a temperature within a particular phase field and held for a sufficient time to reach equilibrium.

-

The samples are then rapidly cooled (quenched) to room temperature, for example, by dropping the sealed crucible into liquid nitrogen or cold water.

-

The quenched samples are ground into a fine powder.

-

-

Analysis: The powdered samples are analyzed using an X-ray diffractometer. The resulting diffraction patterns are compared with standard diffraction data to identify the crystalline phases present, thereby confirming the phase boundaries and the composition of the intermediate compounds.[1]

Visualization of the CsF-AlF₃ Phase Diagram

The logical relationships between the different phases as a function of temperature and composition can be represented graphically. The following DOT script generates a simplified schematic of the CsF-AlF₃ phase diagram, highlighting the key compounds and invariant points.

A schematic representation of the CsF-AlF₃ phase diagram.

Diagram Interpretation: This diagram illustrates the stable phases in the CsF-AlF₃ system at different temperatures and compositions. The key features are:

-

L: Represents the liquid phase.

-

CM (Congruent Melting): The compound Cs₃AlF₆ melts at a constant temperature of 790°C without changing composition.

-

E₁ and E₂ (Eutectic Points): At these points, a single liquid phase transforms into two solid phases upon cooling. Eutectic E₂ at 471°C represents the lowest melting point in the system, which is critical for brazing applications.[1]

-

P₁ and P₂ (Peritectic Points): These represent reactions where a liquid and a solid phase react upon cooling to form a different solid phase.[1]

-

Solid Phase Fields: Areas below the solidus lines represent regions where only solid phases exist. The diagram shows the formation of several intermediate compounds: Cs₃AlF₆, CsAlF₄, CsF·2AlF₃, and CsF·3AlF₃.[1]

This technical guide provides a foundational understanding of the CsF-AlF₃ phase diagram, crucial for the development and optimization of materials and processes that utilize this fluoride system.

References

In-Depth Technical Guide on the Theoretical Studies of Cesium Fluoroaluminate Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted on the crystal structures of cesium fluoroaluminates. It delves into the computational methodologies employed to elucidate the structural, electronic, and vibrational properties of these compounds, presenting key quantitative data and outlining the typical experimental and computational workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science, inorganic chemistry, and related fields where an understanding of the fundamental properties of these materials is crucial.

Introduction to Cesium Fluoroaluminates

Cesium fluoroaluminates are a class of inorganic compounds composed of cesium, aluminum, and fluorine. These materials have garnered interest due to their potential applications in various fields, including as fluxes in aluminum metallurgy and as host materials for phosphors. Understanding their crystal structures and fundamental properties at a theoretical level is paramount for predicting their behavior and designing new materials with tailored functionalities. Theoretical studies, primarily based on quantum mechanical calculations, provide invaluable insights into the atomic-scale arrangements, electronic band structures, and vibrational modes of these complex fluorides.

Crystal Structures of Cesium Fluoroaluminate Polymorphs

Theoretical and experimental studies have revealed the existence of several crystalline forms (polymorphs) of cesium fluoroaluminates, each with a unique crystal structure. The most studied compounds in the Cs-Al-F system include CsAlF₄, Cs₃AlF₆, and Cs₂AlF₅.

Polymorphism of CsAlF₄

At least two polymorphs of Cesium Tetrafluoroaluminate (CsAlF₄) have been identified, denoted as β-CsAlF₄ and γ-CsAlF₄. These phases can be synthesized through the dehydration of Cs[AlF₄(H₂O)₂] under specific temperature conditions.[1][2] Their crystal structures have been determined ab initio from powder X-ray diffraction data.[1][2]

A reversible reaction has been observed at 442°C, where γ-CsAlF₄ transforms into Cs₃Al₂F₉ and AlF₃.[1][2]

Table 1: Crystallographic Data for CsAlF₄ Polymorphs

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z |

| β-CsAlF₄ | CsAlF₄ | Orthorhombic | Pnma | 12.7523(4) | 6.36216(17) | 11.4102(3) | 12 |

| γ-CsAlF₄ | CsAlF₄ | Orthorhombic | Pnma | - | - | - | 12 |

Note: Detailed lattice parameters for γ-CsAlF₄ were not explicitly found in the searched literature but its space group and Z value are reported.[1][2]

Other this compound Structures

In addition to the polymorphs of CsAlF₄, other this compound compounds have been structurally characterized.

Table 2: Crystallographic Data for Other Cesium Fluoroaluminates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z |

| - | Cs₂AlF₅ | Orthorhombic | Pmn2₁ | 6.36216(17) | 12.7523(4) | 11.4102(3) | 6 |

| - | Cs₃Al₂F₉ | Hexagonal | P6₃/mmc | 6.2535(2) | 6.2535(2) | 14.7193(6) | 2 |

The structure of Cs₃Al₂F₉ is isostructural with Cs₃Fe₂F₉ and is built up from M₂F₉³⁻ dimers.[2]

Theoretical and Computational Methodologies

The theoretical investigation of this compound structures predominantly relies on first-principles calculations based on Density Functional Theory (DFT). These methods allow for the prediction of various material properties from fundamental quantum mechanics, without the need for empirical parameters.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. In practice, the Kohn-Sham equations are solved to obtain the ground-state electron density and energy.

The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. Common approximations include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). For more accurate predictions of certain properties, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often employed.

Ab Initio Structure Determination

For newly synthesized materials where single crystals are not available, ab initio structure determination from powder X-ray diffraction (PXRD) data is a powerful technique. This involves indexing the diffraction pattern to determine the unit cell parameters and space group, followed by solving the crystal structure using direct space or reciprocal space methods. The final structure is then refined using the Rietveld method.

Calculation of Properties

Once the crystal structure is known, DFT calculations can be used to predict a wide range of properties:

-

Structural Properties: Optimization of lattice parameters and atomic positions to find the minimum energy configuration.

-

Electronic Properties: Calculation of the electronic band structure and density of states (DOS) to determine the electronic nature of the material (e.g., insulator, semiconductor, metal) and the nature of chemical bonding.

-

Vibrational Properties: Calculation of phonon dispersion curves and vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy.

Experimental Protocols for Theoretical Studies

While the core of theoretical studies involves computation, they are intrinsically linked to experimental work for synthesis, characterization, and validation.

Synthesis of Cesium Fluoroaluminates

The synthesis of different this compound phases often involves the controlled thermal dehydration of hydrated precursors.

Protocol for the Synthesis of β-CsAlF₄ and γ-CsAlF₄: [1][2]

-

Precursor: Start with Cesium tetrafluoro-diaquoaluminate, Cs[AlF₄(H₂O)₂].

-

Dehydration for γ-CsAlF₄: Heat the precursor to 150°C under an inert atmosphere at atmospheric pressure. This results in the formation of the γ-CsAlF₄ phase.[1][2]

-

Quenching for other phases: To study phase transitions at higher temperatures, samples can be heated to a specific temperature (e.g., 460°C) and then rapidly quenched in cold water. This process can trap high-temperature phases, although it may result in a mixture of phases.[1][2]

Characterization Techniques

-

Powder X-ray Diffraction (PXRD): Used for phase identification and ab initio crystal structure determination of polycrystalline samples.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the local environment of specific nuclei (e.g., ²⁷Al, ¹⁹F, ¹³³Cs), which is valuable for validating theoretically determined crystal structures.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: Can be used to study paramagnetic centers, such as dopants, within the crystal lattice.

Visualization of Theoretical Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of theoretical studies and the relationships between different concepts.

Conclusion

The theoretical study of this compound structures, primarily through ab initio calculations and Density Functional Theory, provides a powerful framework for understanding their fundamental properties. The identification and structural characterization of different polymorphs of CsAlF₄ and other related compounds lay the groundwork for more detailed computational investigations into their electronic and vibrational characteristics. The synergy between experimental synthesis and characterization and theoretical modeling is crucial for advancing our knowledge of these materials and unlocking their potential for future applications. This guide has summarized the key findings and methodologies in this field, offering a solid foundation for further research and development.

References

In-Depth Technical Guide to Ab Initio Calculations of Cesium Fluoroaluminate Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the ab initio calculation of the electronic structure of Cesium Fluoroaluminate (CsAlF₄). Given the limited availability of published data on the electronic structure of CsAlF₄, this guide establishes a procedural framework based on common practices for similar inorganic fluoride compounds. For quantitative analysis, electronic structure data from a closely related and well-studied material, Potassium Fluoroaluminate (KAlF₄), is presented as a representative example.

Introduction to this compound and the Importance of Ab Initio Calculations

Cesium fluoroaluminates are complex inorganic compounds that are finding increasing interest in various applications, including as fluxes in aluminum brazing. A fundamental understanding of their electronic structure is paramount for predicting their chemical reactivity, optical properties, and stability. Ab initio calculations, based on first-principles quantum mechanics, provide a powerful tool for elucidating the electronic band structure and density of states, offering insights that are often difficult to obtain experimentally. This guide focuses on the tetragonal phase of CsAlF₄.

Crystal Structure of this compound (CsAlF₄)

The foundational input for any ab initio electronic structure calculation is the precise crystal structure of the material. The tetragonal phase of this compound (CsAlF₄) crystallizes in the I4/mcm space group.[1] The structure is a three-dimensional network of corner-sharing AlF₆ octahedra with cesium cations occupying the interstitial sites.

Table 1: Crystallographic Data for Tetragonal CsAlF₄

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4/mcm |

| Lattice Constants | a = 10.872 Å, b = 10.872 Å, c = 10.872 Å |

| Lattice Angles | α = 112.976°, β = 112.976°, γ = 102.669° |

| Formula Units (Z) | 24 |

Source: Materials Project[1]

Experimental Protocols: Ab Initio Electronic Structure Calculations

This section outlines a typical workflow for performing ab initio calculations on CsAlF₄ using Density Functional Theory (DFT), a widely used and effective method for solid-state systems.

Computational Workflow

The process begins with the acquisition of the crystal structure, followed by a series of calculations to determine the electronic properties. The general workflow is depicted in the following diagram.

Detailed Methodology

-

Crystal Structure Input : The calculation commences with the crystallographic information file (CIF) for the tetragonal phase of CsAlF₄.[1]

-

Geometry Optimization : The initial step involves relaxing the crystal structure to its ground state. This is achieved by minimizing the forces on the atoms and the stress on the unit cell. For inorganic fluorides, the PBEsol (Perdew-Burke-Ernzerhof for solids) exchange-correlation functional is often a suitable choice for accurate structural predictions.[2]

-

Self-Consistent Field (SCF) Calculation : Following geometry optimization, a self-consistent field calculation is performed to determine the ground-state electronic density. This step is crucial for obtaining the total energy and the electronic wavefunctions of the system.

-

Electronic Structure Calculation :

-

Band Structure : To compute the electronic band structure, the Kohn-Sham eigenvalues are calculated along high-symmetry directions in the first Brillouin zone.

-

Density of States (DOS) : The DOS, which represents the number of electronic states at each energy level, is calculated from the eigenvalues obtained over a dense grid of k-points in the Brillouin zone.

-

Recommended Computational Parameters

The accuracy of DFT calculations is highly dependent on the chosen computational parameters. The following table provides a set of recommended parameters for calculations on fluoroaluminates, based on common practices in the field.

Table 2: Recommended Computational Parameters for DFT Calculations of Fluoroaluminates

| Parameter | Recommended Value/Type | Rationale |

| Software | VASP, Quantum ESPRESSO, CASTEP | Widely used and well-validated for solid-state calculations. |

| Exchange-Correlation Functional | PBEsol (for structure), HSE06 (for electronics) | PBEsol provides accurate lattice parameters, while HSE06, a hybrid functional, generally yields more accurate band gaps.[2] |

| Pseudopotentials | Projector Augmented Wave (PAW) | An accurate and efficient method for describing the interaction between core and valence electrons. |

| Plane-Wave Cutoff Energy | ≥ 500 eV | A sufficiently high cutoff energy is essential for convergence with fluorine-containing compounds. |

| K-point Sampling | Monkhorst-Pack grid; density of at least 1000/number of atoms in the unit cell | Ensures a well-converged electronic density and density of states. |

| Convergence Criteria | Energy: 10⁻⁶ eV/atom; Force: 10⁻³ eV/Å | Standard convergence criteria for accurate structural relaxation and electronic structure calculations. |

Representative Electronic Structure Data

Due to the absence of published ab initio electronic structure data for CsAlF₄, this section presents data for Potassium Fluoroaluminate (KAlF₄), a structurally and chemically similar compound. These results provide a reasonable approximation of the electronic properties that can be expected for CsAlF₄. The data is sourced from the Materials Project, which uses high-throughput DFT calculations.

Table 3: Calculated Electronic Structure Properties of Tetragonal KAlF₄ (P4/mmm)

| Property | Calculated Value |

| Band Gap | 6.79 eV |

| Crystal System | Tetragonal |

| Space Group | P4/mmm |

Source: Materials Project[3]

Logical Relationships in Ab Initio Calculations

The outputs of an ab initio calculation are directly determined by the inputs. The following diagram illustrates the logical dependencies between the key input parameters and the resulting electronic structure properties.

Conclusion

This technical guide has outlined the essential steps and considerations for performing ab initio calculations to determine the electronic structure of this compound. While specific published data for CsAlF₄ remains elusive, the provided methodology, based on established practices for similar materials, offers a robust framework for researchers to conduct their own investigations. The representative data from KAlF₄ serves as a valuable benchmark for what can be anticipated. The continued application of these computational techniques will undoubtedly deepen our understanding of this important class of materials and accelerate their application in various scientific and industrial fields.

References

- 1. mp-14866: CsAlF4 (tetragonal, I4/mcm, 140) [legacy.materialsproject.org]

- 2. [1608.04450] Assessing exchange-correlation functional performance for structure and property predictions of oxyfluoride compounds from first principles [arxiv.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

Spectroscopic Properties of Cesium Fluoroaluminate Phases: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of various cesium fluoroaluminate phases, including CsAlF₄, Cs₃AlF₆, and their doped derivatives. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis, characterization, and application of these inorganic compounds. This document details the synthesis protocols for producing different phases, outlines the experimental methodologies for their spectroscopic analysis, and presents a summary of their key spectroscopic parameters. Particular attention is given to the luminescence properties of both undoped and doped phases, highlighting the potential for applications in areas such as solid-state lighting and bio-imaging.

Introduction

This compound compounds are a class of inorganic materials that have garnered significant interest due to their robust crystal structures and promising optical properties. These materials serve as excellent hosts for various dopant ions, leading to tunable luminescence over a wide spectral range. Understanding the relationship between the crystal structure of different this compound phases and their resulting spectroscopic properties is crucial for the rational design of novel functional materials. This guide will delve into the synthesis of prominent this compound phases and provide a detailed examination of their spectroscopic characteristics.

Synthesis of this compound Phases

The properties of cesium fluoroaluminates are highly dependent on their crystal structure. Precise control over the synthesis process is therefore essential to obtain desired phases.

Synthesis of CsAlF₄ Phases

Different polymorphs of CsAlF₄, including the β and γ phases, can be synthesized through the dehydration of a hydrated precursor, Cs[AlF₄(H₂O)₂][1].

Experimental Protocol: Synthesis of Cs[AlF₄(H₂O)₂] and its Dehydration

-

Preparation of Cs[AlF₄(H₂O)₂]:

-

Dissolve stoichiometric amounts of CsF and AlF₃·3H₂O in distilled water.

-

Slowly evaporate the solvent at room temperature to induce crystallization of Cs[AlF₄(H₂O)₂].

-

Collect the resulting crystals by filtration and wash with a small amount of cold distilled water.

-

Dry the crystals in a desiccator.

-

-

Formation of γ-CsAlF₄:

-

Heat the prepared Cs[AlF₄(H₂O)₂] hydrate to 150°C under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain this temperature for several hours to ensure complete dehydration and phase transformation.

-

The resulting product is the orthorhombic γ-CsAlF₄ phase, which is composed of condensed chains of corner-sharing AlF₆ octahedra[1].

-

-

Formation of β-CsAlF₄:

-

Heating the amorphous form of CsAlF₄, which can be obtained under specific dehydration conditions, will yield β-CsAlF₄[1]. Further details on the specific conditions for obtaining the amorphous precursor are often specific to the experimental setup and require careful thermal analysis.

-

Synthesis of Cs₃AlF₆

Cs₃AlF₆ is typically synthesized via a solid-state reaction.

Experimental Protocol: Solid-State Synthesis of Cs₃AlF₆

-

Precursor Preparation:

-

Thoroughly mix stoichiometric amounts of high-purity CsF and AlF₃ powders in an agate mortar.

-

-

Reaction:

-

Transfer the mixture to a platinum or alumina crucible.

-

Heat the crucible in a furnace under an inert atmosphere (e.g., argon) to a temperature between 500-700°C.

-

Maintain the temperature for several hours to ensure a complete reaction.

-

-

Cooling and Characterization:

-

Slowly cool the furnace to room temperature.

-

The resulting product should be the crystalline Cs₃AlF₆ phase.

-

Spectroscopic Properties of Undoped this compound Phases

The intrinsic luminescence of undoped wide-bandgap inorganic materials is often attributed to the radiative recombination of self-trapped excitons (STEs). While direct experimental data on the intrinsic photoluminescence of undoped cesium fluoroaluminates is scarce, it is highly probable that these materials exhibit STE emission. This hypothesis is supported by studies on other undoped fluoride crystals like LiBaAlF₆, which show an intrinsic emission at 4.2 eV (approximately 295 nm) attributed to STEs[2][3]. Similarly, STE emission has been extensively studied in other cesium-containing halides such as CsPbCl₃ and Cs₃Cu₂I₅[4][5][6].

Expected Spectroscopic Properties of Undoped Phases:

-

Excitation: The excitation for STE luminescence would occur at energies close to the bandgap of the material.

-

Emission: A broad emission band is expected due to the strong electron-phonon coupling and the localized nature of the STEs.

-

Stokes Shift: A large Stokes shift is characteristic of STE emission.

Further research, particularly using vacuum ultraviolet (VUV) spectroscopy, is required to definitively characterize the intrinsic luminescence of undoped this compound phases.

Spectroscopic Properties of Doped this compound Phases

Doping this compound host lattices with transition metal or rare-earth ions can induce bright and tunable luminescence.

Mn⁴⁺ Doped Cesium Fluoroaluminates

Mn⁴⁺-doped fluoroaluminates are well-known for their sharp, red emission lines, making them promising materials for solid-state lighting applications.

Spectroscopic Data for Mn⁴⁺ Doped Fluoroaluminates (Analogs to Cs-Fluoroaluminates):

| Host Material | Excitation Maxima (nm) | Emission Maxima (nm) | Fluorescence Lifetime (ms) | Quantum Yield (%) |

| Na₃AlF₆:Mn⁴⁺ | 358, 466 | 627 | Temperature-dependent | ~50 (Internal) |

| Rb₂NaAlF₆:Mn⁴⁺,Mg²⁺ | Broadband blue | ~630 | 4.93 | 50.91 (External)[7] |

| K₃AlF₆:Mn⁴⁺ | ~450 | ~630 | > 5 | - |

Experimental Protocol: Photoluminescence Spectroscopy

A standard photoluminescence spectroscopy setup is used to characterize the emission and excitation spectra, as well as the fluorescence lifetime.

-

Excitation: A broadband xenon lamp or a tunable laser is used as the excitation source. For excitation spectra, the emission wavelength is fixed while the excitation wavelength is scanned.

-

Sample Holder: The powdered sample is placed in a solid-state sample holder.

-

Emission Collection: The emitted light is collected at a 90-degree angle to the excitation beam to minimize scattered light.

-

Monochromator and Detector: The emitted light is passed through a monochromator to select the wavelength, and the intensity is measured using a photomultiplier tube (PMT) or a CCD detector.

-

Lifetime Measurement: For fluorescence lifetime measurements, a pulsed light source (e.g., a laser or a flash lamp) is used for excitation. The decay of the luminescence intensity over time is recorded using a time-correlated single-photon counting (TCSPC) system.

Ce³⁺ and Eu²⁺ Doped Cesium Fluoroaluminates

Doping with cerium (Ce³⁺) or europium (Eu²⁺) ions typically results in broad emission bands in the ultraviolet to visible range, arising from 5d-4f electronic transitions. The exact emission wavelength is highly sensitive to the crystal field of the host lattice.

Spectroscopic Data for Ce³⁺ and Eu²⁺ Doped Fluorides and Aluminates (Analogs):

| Dopant | Host Material (Analog) | Excitation Range (nm) | Emission Range (nm) | Fluorescence Lifetime (ns) |

| Ce³⁺ | SrAlF₅ | 177-326 | 326-375 | 25-36[8] |

| Ce³⁺ | KAlF₄ | - | - | - |

| Eu²⁺ | SrAl₁₂O₁₉ | - | UV to red | - |

Structural Characterization: X-ray Diffraction and Rietveld Refinement

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases of the synthesized cesium fluoroaluminates. Rietveld refinement of the powder XRD data allows for the precise determination of the crystal structure, including lattice parameters and atomic positions.

Experimental Protocol: Powder X-ray Diffraction and Rietveld Refinement

-

Sample Preparation: The synthesized powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Collection: The XRD pattern is collected using a diffractometer with a monochromatic X-ray source (typically Cu Kα). The diffracted X-rays are recorded by a detector as a function of the diffraction angle (2θ).

-

Phase Identification: The experimental XRD pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample.

-

Rietveld Refinement:

-

An initial structural model (space group, approximate lattice parameters, and atomic positions) is chosen for the identified phase.

-

A theoretical XRD pattern is calculated based on this model.

-

The parameters of the theoretical model (lattice parameters, atomic coordinates, peak shape parameters, etc.) are refined using a least-squares algorithm to minimize the difference between the calculated and the experimental XRD patterns.

-

The quality of the refinement is assessed using various agreement indices (e.g., Rwp, GOF).

-

Conclusion

This technical guide has provided a detailed overview of the synthesis and spectroscopic properties of various this compound phases. The synthesis of different polymorphs of CsAlF₄ and the solid-state synthesis of Cs₃AlF₆ have been outlined with detailed experimental protocols. While the intrinsic luminescence of undoped cesium fluoroaluminates likely arises from self-trapped excitons, further investigation is needed for a complete understanding. The spectroscopic properties of doped phases, particularly with Mn⁴⁺, Ce³⁺, and Eu²⁺, show significant potential for applications in lighting and other photonic technologies. The combination of controlled synthesis and detailed spectroscopic and structural characterization, as described in this guide, is essential for the continued development of novel this compound-based materials with tailored functionalities.

References

- 1. "Cathodoluminescence of Some Synthetic Calcite Crystals. Investigation " by Rémy Chapoulie, Françoise Bechtel et al. [digitalcommons.usu.edu]

- 2. Luminescence properties of undoped LiBaAlF6 single crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evolution of self-trapped exciton emission tuned by high pressure in 2D all-inorganic cesium lead halide nanosheets - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vacuum ultraviolet spectroscopy of Ce(3+)-doped SrMgF(4) with superlattice structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability of Cesium Fluoroaluminate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of cesium fluoroaluminate compounds, focusing on CsAlF₄, Cs₂AlF₅, and Cs₃AlF₆. The information presented herein is crucial for understanding the behavior of these materials under thermal stress, a critical consideration in their application as brazing fluxes, in molten salt reactors, and potentially in pharmaceutical processing. This document summarizes key thermal data, details relevant experimental protocols, and provides visual representations of analytical workflows.

Thermal Properties of this compound Compounds

The thermal stability of this compound compounds is characterized by their melting points, decomposition temperatures, and any phase transitions that occur upon heating. A summary of the available quantitative data is presented in Table 1.

| Compound | Formula | Melting Point (°C) | Phase Transition (°C) | Decomposition Characteristics |

| Cesium Tetrafluoroaluminate | CsAlF₄ | 420 - 480[1] | Not Reported | Decomposes, but specific temperature and mass loss data are not readily available in the literature. |

| Dicesium Pentafluoroaluminate | Cs₂AlF₅ | 429.5[2] | Not Reported | Exhibits solid-phase decomposition at approximately 420 °C.[3] |

| Tricesium Hexafluoroaluminate | Cs₃AlF₆ | 731 | 291.2 (structural transition) | Melts congruently.[4] |

Table 1: Thermal Properties of Select this compound Compounds

Experimental Protocols

The characterization of the thermal stability of this compound compounds relies on standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Synthesis of this compound Compounds

The synthesis of this compound compounds can be achieved through various methods, including aqueous solution reactions and solid-state reactions. A general aqueous synthesis procedure is as follows:

-

Reaction Setup: Aluminum hydroxide is mixed with hydrofluoric acid to form aluminum fluoride.[4]

-

pH Adjustment: Cesium hydroxide is then added to the aluminum fluoride solution until a pH of 7.8-8 is achieved, leading to the formation of this compound compounds.[4] The pH is subsequently adjusted to 6.5-7 with the addition of hydrofluoric acid.[4]

-

Temperature Control: Throughout the reaction, the temperature is maintained at 90-95°C.[4]

-

Drying: The resulting product is dried in an oven at a temperature between 90-105°C.[4]

Alternatively, these compounds can be synthesized by reacting cesium fluoride and aluminum fluoride powders in a paste or slurry with water, followed by aging and curing.[3]

Thermal Analysis

Simultaneous Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) is a key technique for evaluating the thermal stability of these materials.

-

Instrumentation: A calibrated simultaneous TGA/DSC instrument.

-

Sample Preparation: A small quantity of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible, commonly made of alumina or platinum.

-

Atmosphere: The analysis is conducted under a controlled inert atmosphere, such as nitrogen or argon, with a typical flow rate of 20-50 mL/min to prevent oxidation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate, typically 10 °C/min.

-

Data Acquisition: The instrument continuously records the sample's mass and the differential heat flow between the sample and a reference as a function of temperature.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, indicating decomposition temperatures. The derivative of the TGA curve (DTG) helps to identify the temperatures of the maximum rate of mass loss. The DSC curve shows endothermic and exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition events.

Visualizing the Analytical Workflow

The logical flow of synthesizing and characterizing this compound compounds can be visualized to better understand the process.

Caption: Workflow for Synthesis and Thermal Analysis.

Discussion

The thermal data indicates that Cs₃AlF₆ is the most thermally stable of the three compounds, with a high melting point of 731 °C and congruent melting behavior.[4] This suggests that it does not decompose into other substances upon melting and resolidifying. The structural phase transition at 291.2 °C in Cs₃AlF₆ is an important characteristic to consider in applications where the material will be subjected to thermal cycling.

CsAlF₄ and Cs₂AlF₅ exhibit lower thermal stability. The broad melting range of CsAlF₄ suggests that it may undergo some decomposition before melting is complete. The solid-phase decomposition of Cs₂AlF₅ at a temperature close to its melting point indicates that it is not stable in the solid state at elevated temperatures.

Understanding these thermal properties is essential for the practical application of this compound compounds. For instance, in brazing applications, the melting and decomposition behavior will directly impact the performance of the flux. In the context of molten salt reactors, the thermal stability of these compounds is a critical safety and operational parameter. For potential pharmaceutical applications, knowledge of thermal stability is vital for determining appropriate processing and storage conditions to prevent degradation of any active pharmaceutical ingredients that might be formulated with these compounds.

Further research is warranted to obtain more detailed quantitative TGA-MS data for CsAlF₄ and Cs₂AlF₅ to fully elucidate their decomposition pathways and gaseous products.

References

- 1. EP2447212B1 - A method for production of cesium aluminum fluoride - Google Patents [patents.google.com]

- 2. Caesium fluoroaluminate - Wikipedia [en.wikipedia.org]

- 3. WO1986004007A1 - Brazing flux - Google Patents [patents.google.com]

- 4. EP2447212A1 - A method for production of cesium aluminum fluoride - Google Patents [patents.google.com]

Luminescent Properties of Doped Cesium Fluoroaluminate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, luminescent properties, and experimental characterization of doped Cesium Fluoroaluminate (CsAlF₄). While direct experimental data on doped CsAlF₄ is limited in publicly available literature, this guide synthesizes information from analogous fluoride and aluminate host materials to provide a predictive framework for its properties and a foundation for future research.

Introduction to this compound as a Luminescent Host

This compound (CsAlF₄) is a promising host material for luminescent applications due to its stable crystal structure and low phonon energy, which can enhance the efficiency of radiative transitions of dopant ions. The host lattice provides a suitable environment for incorporating rare-earth and transition metal ions, which act as luminescence centers. The specific crystallographic sites within the CsAlF₄ structure will influence the local symmetry around the dopant ions, thereby affecting the characteristics of their emission and excitation spectra. Different polymorphic forms of CsAlF₄, such as α-, β-, and γ-phases, exist, each with distinct crystal structures built from corner-sharing AlF₆ octahedra[1]. The synthesis conditions can be tailored to produce a specific phase, which in turn will impact the luminescent properties of the doped material.

Synthesis of Doped this compound

The introduction of dopant ions into the CsAlF₄ host lattice can be achieved through various synthesis methods. The choice of method can significantly influence the crystallinity, morphology, and ultimately, the luminescent performance of the material.

Solid-State Reaction Method

The solid-state reaction method is a conventional and widely used technique for preparing polycrystalline phosphor materials. This method involves the high-temperature reaction of solid precursors.

Experimental Protocol:

-

Precursor Selection: High-purity starting materials are crucial. These include Cesium Fluoride (CsF), Aluminum Fluoride (AlF₃), and a fluoride salt of the desired dopant ion (e.g., EuF₃ or CeF₃).

-

Stoichiometric Mixing: The precursors are weighed in stoichiometric amounts corresponding to the desired chemical formula (e.g., CsAl₁-ₓEuₓF₄). The powders are thoroughly mixed, typically in an agate mortar with a pestle, to ensure homogeneity.

-

Grinding and Pelletizing: The mixture is ground into a fine powder. For improved contact between particles, the powder can be pressed into pellets under high pressure.

-

Calcination: The mixture or pellets are placed in a crucible (e.g., alumina or platinum) and heated in a furnace. The calcination temperature and duration are critical parameters that need to be optimized. Based on the thermal properties of CsAlF₄, a multi-step heating process in an inert or fluorine-containing atmosphere is recommended to prevent oxidation and promote the formation of the desired crystalline phase[1]. A final sintering step at a higher temperature can be employed to increase crystallinity.

-

Cooling and Characterization: The furnace is cooled down slowly to room temperature to avoid thermal shock and crack formation. The final product is then characterized for its phase purity and luminescent properties.

Hydrothermal Synthesis Method

Hydrothermal synthesis offers better control over particle size, morphology, and crystallinity at lower temperatures compared to the solid-state method.

Experimental Protocol:

-

Precursor Solution: Water-soluble salts of cesium, aluminum, and the dopant are dissolved in deionized water. For example, CsCl, AlCl₃·6H₂O, and EuCl₃·6H₂O can be used.

-

Fluoride Source: A fluoride source, such as NaF or NH₄F, is added to the solution to precipitate the fluoroaluminate.

-

pH Adjustment: The pH of the solution is adjusted using a mineral acid (e.g., HCl) or a base (e.g., NaOH) to control the precipitation process and the final product's morphology.

-